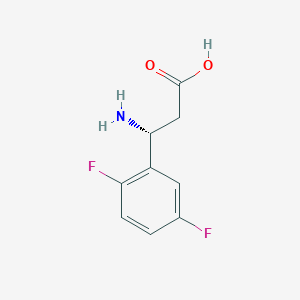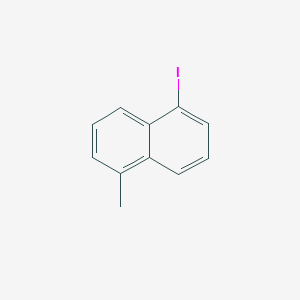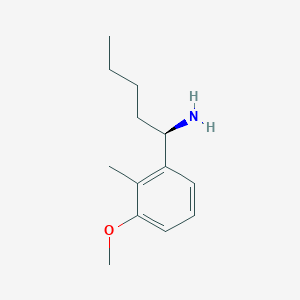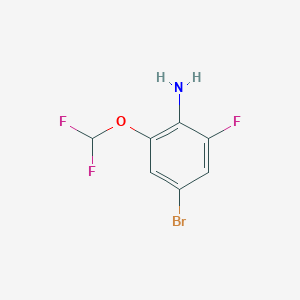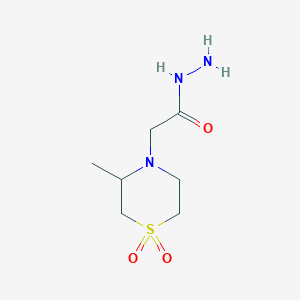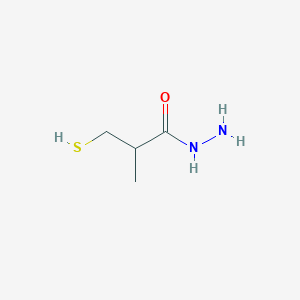![molecular formula C19H18O B12841385 7,7-Diphenylbicyclo[3.2.0]heptan-6-one CAS No. 87274-16-6](/img/structure/B12841385.png)
7,7-Diphenylbicyclo[3.2.0]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diphenylbicyclo[320]heptan-6-one is a bicyclic ketone with a unique structure that includes two phenyl groups attached to the seventh carbon of the bicycloheptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7,7-Diphenylbicyclo[3.2.0]heptan-6-one involves the photolysis of 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-ones. This reaction is typically carried out in methanol or benzene, leading to various products depending on the reaction conditions .
Another method involves the Lewis acid-promoted ketene-alkene [2+2] cycloaddition. This process uses diphenylacetyl chloride and cyclopentene in the presence of ethylaluminum dichloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Diphenylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Photolysis: This reaction involves the breaking of chemical bonds by photons.
Reduction: The compound can be reduced to form alcohols using specific enzymes or chemical reagents.
Common Reagents and Conditions
Methanol: Used as a solvent in photolysis reactions.
Ethylaluminum dichloride: Used as a catalyst in ketene-alkene cycloaddition reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
7,7-Diphenylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Photochemistry: Studied for its behavior under photolysis conditions, providing insights into reaction mechanisms and intermediate species.
Biocatalysis: Used in studies involving enzymatic reduction to produce optically active alcohols.
Wirkmechanismus
The mechanism of action of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one in photolysis involves the formation of oxacarbene intermediates and alkenylketenes. These intermediates undergo further reactions to form various products, such as oxo-esters and lactones . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but with methyl groups instead of phenyl groups.
2,3-Epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one: An epoxide derivative of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one.
Uniqueness
This compound is unique due to its phenyl groups, which influence its chemical reactivity and the types of reactions it undergoes. The presence of these groups can stabilize certain intermediates and affect the overall reaction pathways.
Eigenschaften
CAS-Nummer |
87274-16-6 |
|---|---|
Molekularformel |
C19H18O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C19H18O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI-Schlüssel |
LZRARGDGJOHTHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


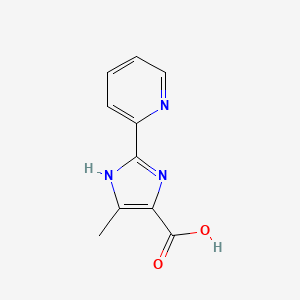
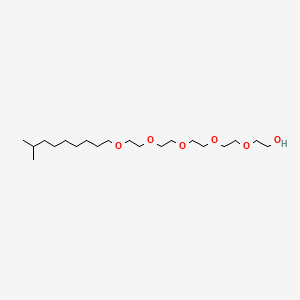


![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
